Cas no 2171995-27-8 (1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole)

1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole 化学的及び物理的性質
名前と識別子
-
- 1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole
- 2171995-27-8
- EN300-1595204
-
- インチ: 1S/C10H18ClN3/c1-4-5-6-14-10(8(2)3)9(7-11)12-13-14/h8H,4-7H2,1-3H3
- InChIKey: JWRZKUUQOXEMQY-UHFFFAOYSA-N
- ほほえんだ: ClCC1=C(C(C)C)N(CCCC)N=N1
計算された属性
- せいみつぶんしりょう: 215.1189253g/mol
- どういたいしつりょう: 215.1189253g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 30.7Ų
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1595204-0.05g |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 0.05g |
$1188.0 | 2023-06-04 | ||
Enamine | EN300-1595204-0.25g |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 0.25g |
$1300.0 | 2023-06-04 | ||
Enamine | EN300-1595204-0.1g |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 0.1g |
$1244.0 | 2023-06-04 | ||
Enamine | EN300-1595204-500mg |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 500mg |
$1357.0 | 2023-09-23 | ||
Enamine | EN300-1595204-2500mg |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 2500mg |
$2771.0 | 2023-09-23 | ||
Enamine | EN300-1595204-100mg |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 100mg |
$1244.0 | 2023-09-23 | ||
Enamine | EN300-1595204-2.5g |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 2.5g |
$2771.0 | 2023-06-04 | ||
Enamine | EN300-1595204-0.5g |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 0.5g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1595204-5000mg |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 5000mg |
$4102.0 | 2023-09-23 | ||
Enamine | EN300-1595204-250mg |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole |
2171995-27-8 | 250mg |
$1300.0 | 2023-09-23 |
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole 関連文献
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1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazoleに関する追加情報
Professional Introduction to 1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole (CAS No. 2171995-27-8)
1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential applications. This compound, identified by the chemical abstracts service number CAS No. 2171995-27-8, belongs to the triazole class of molecules, which are widely recognized for their versatility in drug design and development. The presence of a chloromethyl substituent at the 4-position and an isobutyl group at the 1-position, along with a propan-2-yl moiety at the 5-position, endows this molecule with distinct reactivity and functional characteristics that make it a promising candidate for further exploration.
The synthesis of 1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the chloromethyl group introduces a reactive site that can participate in nucleophilic addition reactions, while the isobutyl and propan-2-yl groups contribute to the overall steric and electronic environment of the molecule. These structural features are critical in determining its interaction with biological targets, making it an attractive scaffold for medicinal chemists.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of this compound with remarkable accuracy. Molecular docking studies have suggested that 1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, preliminary data indicate potential interactions with enzymes involved in metabolic pathways, suggesting its utility in developing treatments for metabolic disorders.
In addition to its pharmacological potential, this compound has shown promise in material science applications. The triazole ring is known for its stability and ability to form strong hydrogen bonds, making it valuable in polymer chemistry. Researchers have explored its incorporation into polymer matrices to enhance thermal stability and mechanical strength. The presence of the chloromethyl group further extends its utility by allowing covalent attachment to other functional molecules, facilitating the creation of hybrid materials with tailored properties.
The growing interest in 1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole is also driven by its role as an intermediate in synthesizing more complex bioactive molecules. The flexibility of its structure allows for modifications at multiple sites, enabling chemists to fine-tune its biological activity. This adaptability has led to several research groups investigating its derivatives as potential therapeutic agents. For example, modifications at the isobutyl and propan-2-yl positions have been explored to optimize solubility and bioavailability.
One particularly intriguing aspect of this compound is its potential application in antimicrobial therapy. The triazole core is well-documented for its efficacy against fungal infections due to its ability to inhibit fungal cell wall synthesis. When combined with the chloromethyl group, which can engage in Michael addition reactions with nucleophiles found in microbial cells, this compound may offer a dual mechanism of action against resistant strains of bacteria and fungi. Such findings are especially relevant in light of the increasing global concern over antimicrobial resistance.
From a synthetic chemistry perspective, the preparation of 1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole presents both challenges and opportunities. The need for precise regioselectivity during functionalization requires advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling reactions or directed ortho-metalation strategies. Despite these challenges, recent innovations in synthetic techniques have made it increasingly feasible to access complex triazole derivatives like this one with high efficiency.
The pharmaceutical industry has taken notice of the potential of this compound due to its unique structural features and biological activity. Several companies have initiated programs to explore its derivatives further through high-throughput screening (HTS) and structure-based drug design (SBDD). Early results from these efforts are promising, with some analogs showing significant potency against disease-relevant targets. This underscores the importance of continued research into novel heterocyclic compounds like 1-butyl-4-(chloromethyl)-5-(propan-2-yl)-1H-1,2,3-triazole.
The environmental impact of synthesizing and using this compound is also a consideration that researchers are addressing through green chemistry principles. Efforts are underway to develop more sustainable synthetic routes that minimize waste and hazardous byproducts. Additionally, exploring biodegradable formulations could enhance its ecological profile while maintaining efficacy.
In conclusion,1-butyl-4-(chloromethyl)-5-(propan-2-y l)-1H - 1 , 2 , 3 - triazole (CAS No . 2171995 - 27 - 8 ) represents a fascinating subject of study with diverse applications spanning pharmaceuticals , materials science , and environmental chemistry . Its unique structural attributes , coupled with emerging research findings , position it as a valuable asset for future innovation . As our understanding of molecular interactions continues to evolve , compounds like this one will undoubtedly play a pivotal role in advancing scientific discovery.
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